molecular formula C10H7F2N3O2 B1531392 1-[(3,4-Difluorophenyl)methyl]-1,2,4-triazole-3-carboxylic acid CAS No. 2025179-14-8

1-[(3,4-Difluorophenyl)methyl]-1,2,4-triazole-3-carboxylic acid

Cat. No.: B1531392
CAS No.: 2025179-14-8
M. Wt: 239.18 g/mol
InChI Key: YTMNGVYTBAMBPN-UHFFFAOYSA-N
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Description

1-[(3,4-Difluorophenyl)methyl]-1,2,4-triazole-3-carboxylic acid is a synthetic organic compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a difluorophenyl group attached to the triazole ring, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3,4-Difluorophenyl)methyl]-1,2,4-triazole-3-carboxylic acid typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carboxylic acids or their derivatives.

    Introduction of the Difluorophenyl Group: The difluorophenyl group is introduced via a nucleophilic substitution reaction, where a suitable difluorophenyl halide reacts with the triazole intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Common industrial methods include continuous flow synthesis and the use of advanced catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

1-[(3,4-Difluorophenyl)methyl]-1,2,4-triazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.

    Substitution: The difluorophenyl group can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents such as halides, alkylating agents, and nucleophiles are used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to a wide range of substituted triazole derivatives.

Scientific Research Applications

1-[(3,4-Difluorophenyl)methyl]-1,2,4-triazole-3-carboxylic acid has diverse applications in scientific research, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-[(3,4-Difluorophenyl)methyl]-1,2,4-triazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes, binding to receptors, or interfering with cellular processes. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-[(3,4-Difluorophenyl)methyl]-1,2,4-triazole-3-carboxylic acid can be compared with other triazole derivatives, such as:

    1-[(3,4-Dichlorophenyl)methyl]-1,2,4-triazole-3-carboxylic acid: Similar structure but with chlorine atoms instead of fluorine, leading to different chemical and biological properties.

    1-[(3,4-Dimethylphenyl)methyl]-1,2,4-triazole-3-carboxylic acid: Contains methyl groups instead of fluorine, affecting its reactivity and applications.

    1-[(3,4-Difluorophenyl)methyl]-1,2,4-triazole-3-carboxamide: Similar structure but with a carboxamide group instead of a carboxylic acid, leading to different biological activities.

The uniqueness of this compound lies in its specific combination of the difluorophenyl group and the triazole ring, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

1-[(3,4-difluorophenyl)methyl]-1,2,4-triazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F2N3O2/c11-7-2-1-6(3-8(7)12)4-15-5-13-9(14-15)10(16)17/h1-3,5H,4H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTMNGVYTBAMBPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CN2C=NC(=N2)C(=O)O)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[(3,4-Difluorophenyl)methyl]-1,2,4-triazole-3-carboxylic acid

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